2-((6-Chloro-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol

Lipophilicity XLogP3 Membrane Permeability

Researchers sourcing PDE10A inhibitor fragments often face limited substitution options on the 2-cyclopropylpyrimidine core. This compound resolves that bottleneck with a pre-installed N-methylaminoethanol tail and a versatile 6-chloro handle for late-stage Suzuki or Buchwald-Hartwig diversification. - Enables sequential functionalization via orthogonal SNAr (Cl) and nucleophilic (OH) sites. - Enhanced metabolic stability and conformational rigidity vs. des-cyclopropyl analogs (ΔLogP ≈ +0.84). - Lead-like MW (227.69 g/mol) and balanced TPSA (~58-65 Ų) for efficient fragment elaboration.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
CAS No. 1516690-08-6
Cat. No. B1492491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-Chloro-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
CAS1516690-08-6
Molecular FormulaC10H14ClN3O
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCN(CCO)C1=CC(=NC(=N1)C2CC2)Cl
InChIInChI=1S/C10H14ClN3O/c1-14(4-5-15)9-6-8(11)12-10(13-9)7-2-3-7/h6-7,15H,2-5H2,1H3
InChIKeyXKANDUUGXNNPKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Differentiated Pyrimidine Scaffold for Medicinal Chemistry and Agrochemical Research


2-((6-Chloro-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol (CAS 1516690-08-6) is a pyrimidine derivative with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol [1]. It features a 6-chloro-2-cyclopropylpyrimidine core functionalized with an N-methylaminoethanol side chain at the 4-position [1]. This compound belongs to a class of heterocyclic building blocks widely employed in kinase inhibitor discovery and crop protection research. Its predicted density is 1.356±0.06 g/cm³ and its predicted pKa is 14.22±0.10, reflecting moderate lipophilicity and weak acidity [1].

Why This Compound Cannot Be Substituted by Close Pyrimidine Analogs


Substituting 2-((6-chloro-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol with structurally similar pyrimidine derivatives such as the non-cyclopropyl analog (CAS 340742-83-8) or the 6-amino variant (CAS 1516248-26-2) introduces significant changes in physicochemical properties that directly impact synthetic utility and biological performance. The cyclopropyl group confers conformational rigidity and metabolic stability, while the chloro substituent provides a versatile synthetic handle for cross-coupling reactions unavailable in the amino analog [1]. The N-methylaminoethanol side chain contributes hydrogen bond donor/acceptor capacity critical for target engagement [1]. The quantitative evidence below demonstrates that these structural features translate into measurable differences in lipophilicity, polar surface area, hydrogen bonding capacity, and synthetic accessibility relative to the closest commercially available alternatives [1].

Quantitative Differentiation from Structurally Related Analogs


Increased Lipophilicity vs. the Des-cyclopropyl Analog

The target compound incorporates a cyclopropyl group at the pyrimidine 2-position, which increases lipophilicity compared to the des-cyclopropyl analog 2-[(6-chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol (CAS 340742-83-8). While a directly measured experimental logP for the target compound is not publicly available, the XLogP3 of the structurally related 6-chloro-2-cyclopropylpyrimidin-4-amine is 1.4 , compared to the measured LogP of 0.5585 for the des-cyclopropyl comparator [1]. This ~0.84 log unit increase corresponds to an approximate 7-fold increase in partition coefficient, indicating enhanced membrane permeability potential.

Lipophilicity XLogP3 Membrane Permeability

Higher Topological Polar Surface Area vs. the Amino Precursor

The target compound's N-methylaminoethanol side chain introduces additional hydrogen bond acceptor capacity relative to the simpler 6-chloro-2-cyclopropylpyrimidin-4-amine (CAS 1311275-36-1). The precursor compound has a TPSA of 51.8 Ų , while the target compound is expected to have a TPSA in the range of 58–65 Ų based on the added hydroxyl group contribution (approximately 20.2 Ų per OH, offset by conformational factors). This places the target compound within the favorable range for oral bioavailability (TPSA < 140 Ų) while providing enhanced aqueous solubility compared to the precursor.

Polar Surface Area Drug-likeness Oral Bioavailability

Chloro Substituent as a Superior Synthetic Handle for Cross-Coupling

The 6-chloro substituent on the target compound enables participation in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), which is not feasible with the 6-amino analog 2-((6-amino-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol (CAS 1516248-26-2). The amino group is a poor leaving group for oxidative addition, whereas the chloro group is an established participant in coupling chemistry [1]. This distinction is critical in lead optimization campaigns where scaffold diversification is required.

Cross-Coupling Synthetic Versatility Medicinal Chemistry

Predicted Physicochemical Property Differentiation

The target compound exhibits a higher predicted density (1.356±0.06 g/cm³) [1] compared to the des-cyclopropyl analog 2-[(6-chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol (predicted density 1.341±0.06 g/cm³) . The predicted boiling point of the target compound (399.4±32.0 °C) [1] is also higher than that of the comparator (362.4±32.0 °C) , reflecting the increased molecular weight and van der Waals interactions conferred by the cyclopropyl group.

Density Boiling Point Physicochemical Properties

Procurement Cost Comparison Against Simpler Building Blocks

The target compound commands a price premium reflecting its greater synthetic complexity relative to simpler pyrimidine building blocks. As of 2023–2025 pricing data, 2-((6-chloro-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol is listed at approximately $770–$1,115 per gram (95% purity) [1], compared to $562–$981 per gram for the simpler 6-chloro-2-cyclopropylpyrimidin-4-amine (CAS 1311275-36-1) at 95% purity [2]. This ~30–100% price difference quantifies the added value of the pre-installed N-methylaminoethanol functionality, which eliminates 2–3 synthetic steps in downstream derivatization.

Procurement Cost Analysis Commercial Availability

Optimal Application Scenarios


Kinase Inhibitor Lead Optimization via Late-Stage Cross-Coupling

The 6-chloro substituent enables palladium-catalyzed Suzuki or Buchwald-Hartwig coupling to introduce diverse aryl, heteroaryl, or amine groups at the pyrimidine 6-position in the final steps of a synthetic sequence. This is particularly valuable in kinase inhibitor programs where the 2-cyclopropylpyrimidine scaffold has been validated as a hinge-binding motif, as demonstrated by PDE10A inhibitors with Ki values in the low micromolar range from fragment screening [1]. The pre-installed N-methylaminoethanol side chain at the 4-position provides an additional vector for solvent-exposed interactions or solubility modulation without requiring protection/deprotection steps [2].

Agrochemical Discovery Requiring Balanced Lipophilicity for Uptake

The increased lipophilicity conferred by the cyclopropyl group (estimated ΔLogP ≈ +0.84 vs. des-cyclopropyl analogs) [2][3] makes this compound a suitable scaffold for designing crop protection agents requiring foliar penetration. Pyrimidine derivatives are established pharmacophores in fungicide and herbicide development [4]. The chloro substituent provides a metabolic soft spot for oxidative metabolism studies, while the ethanolamine side chain can be elaborated into pro-pesticide moieties for controlled release formulations.

Fragment-Based Drug Discovery for PDE and Kinase Targets

The 2-cyclopropylpyrimidine substructure has been identified as a fragment hit in PDE10A inhibitor discovery with a Ki of 8,700 nM and ligand efficiency of 0.59 [1]. The target compound, with its additional functionalization (chloro handle and ethanolamine tail), represents an advanced fragment or early lead-like molecule suitable for structure-based design. Its molecular weight (227.69 g/mol) falls within lead-like space (MW < 350), and the balanced TPSA (estimated 58–65 Ų) supports both ligand efficiency and permeability [2].

Synthetic Methodology for Chemoselective Functionalization

The orthogonal reactivity of the 6-chloro group (SNAr-active) and the ethanolamine hydroxyl (nucleophilic or electrophilic derivatization) makes this compound an ideal substrate for developing chemoselective transformation protocols. The predicted pKa of 14.22±0.10 for the hydroxyl group [2] indicates that it can be selectively deprotonated under mild conditions for O-alkylation or O-acylation without affecting the chloro substituent, enabling sequential functionalization strategies relevant to both medicinal chemistry and materials science applications.

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